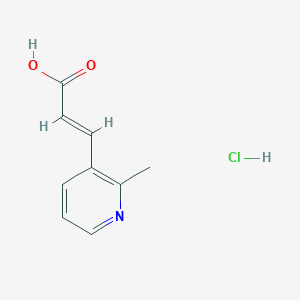

3-(2-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(2-methylpyridin-3-yl)prop-2-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c1-7-8(3-2-6-10-7)4-5-9(11)12;/h2-6H,1H3,(H,11,12);1H/b5-4+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJRMCWHVQNNJK-FXRZFVDSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C=CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)/C=C/C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride typically involves the reaction of 2-methylpyridine with an appropriate propenoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce pyridine derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

3-(2-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of 3-(2-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular pathways involved may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Position Effects: The positional isomerism in pyridinyl derivatives (e.g., 2-methylpyridin-3-yl vs. 3-methylpyridin-2-yl) alters electronic interactions. Fluorination at the prop-2-enoic acid’s α-carbon () increases electronegativity, lowering the carboxylic acid’s pKa and improving membrane permeability .

Functional Group Variations: Replacement of pyridine with imidazole (Ozagrel HCl, ) introduces a heterocycle capable of stronger hydrogen bonding and metal coordination, which is critical for its thromboxane synthase inhibition .

Pharmacological and Crystallographic Relevance

- Ozagrel HCl : Clinically used to inhibit platelet aggregation, its imidazole-phenyl group facilitates binding to thromboxane A2 synthase via π-π interactions and hydrogen bonding . In contrast, the pyridinyl analog may exhibit distinct target selectivity due to differences in ring basicity and substituent bulk.

- Hydrogen-Bonding Patterns: Studies on Etter’s graph-set analysis () suggest that the enoic acid group in 3-(2-Methylpyridin-3-yl)prop-2-enoic acid HCl forms robust O–H···N hydrogen bonds with the pyridine nitrogen, stabilizing crystal lattices . This contrasts with Ozagrel’s imidazole-mediated interactions.

- Computational Predictions : The CCS data () indicates that the target compound’s compact structure may favor passive diffusion across biological membranes compared to bulkier analogs like Ozagrel .

Biologische Aktivität

3-(2-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHNO•HCl

- Molecular Weight : Approximately 199.64 g/mol

- Structure : It features a prop-2-enoic acid backbone with a 2-methylpyridine group, enhancing its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can lead to various biological effects, including:

- Receptor Binding : The compound may bind to specific receptors, modulating their activity.

- Enzyme Inhibition : It has the potential to inhibit certain enzymes, impacting metabolic pathways.

- Signaling Pathway Modulation : By influencing signaling pathways, it may affect cellular responses and functions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Similar compounds have shown effectiveness in inhibiting the growth of pathogens, suggesting that this compound could be explored for developing new antimicrobial agents.

Antioxidant Activity

The compound may also possess antioxidant properties , which are crucial for combating oxidative stress in biological systems. Antioxidants play a significant role in preventing cellular damage caused by free radicals, thereby contributing to overall health and disease prevention.

Anti-inflammatory Effects

Emerging studies suggest that this compound might exhibit anti-inflammatory effects , making it a candidate for therapeutic applications in conditions characterized by inflammation.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Research on Antimicrobial Properties | Demonstrated effectiveness against specific bacterial strains, indicating potential as an antimicrobial agent. |

| Evaluation of Antioxidant Activity | Showed significant scavenging activity against DPPH radicals, suggesting its role as an antioxidant. |

| Investigation of Anti-inflammatory Effects | Preliminary results indicated reduced inflammatory markers in vitro, warranting further investigation. |

Applications in Medicine and Industry

The unique properties of this compound make it suitable for various applications:

- Pharmaceutical Development : Its potential as an antimicrobial and anti-inflammatory agent positions it as a candidate for drug development.

- Chemical Synthesis : The compound serves as a valuable building block in synthesizing more complex molecules in organic chemistry.

- Research Applications : It is utilized in studies exploring molecular interactions and biological mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between pyridine derivatives and unsaturated carboxylic acids. For example, analogous methods for pyridine-containing compounds (e.g., reacting 3-pyridinecarboxaldehyde with glycine in HCl, as seen in structurally related compounds ) can be adapted. Key parameters include solvent choice (ethanol/water), temperature control (reflux conditions), and acid catalysis. Post-synthesis purification may require recrystallization or chromatography to achieve >95% purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon backbone.

- Mass spectrometry (MS) for molecular weight verification (expected 199.64 g/mol ).

- HPLC to assess purity (>95% threshold ).

- X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Stability is compromised by moisture; desiccants like silica gel are recommended. Avoid prolonged exposure to ambient oxygen to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry tools predict the compound’s reactivity and binding affinity in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Screen against target receptors (e.g., enzymes with pyridine-binding pockets) using software like AutoDock Vina. Compare with analogs (e.g., methylpyridine derivatives ) to infer structure-activity relationships (SAR).

- MD simulations : Assess stability of ligand-receptor complexes in physiological conditions .

Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Solubility testing : Perform phase-solubility studies in buffers (pH 1–12) to map pH-dependent behavior. Use UV-Vis spectroscopy or gravimetric analysis for quantification .

- Thermal stability : Employ differential scanning calorimetry (DSC) to identify decomposition temperatures. Cross-validate with TGA (thermogravimetric analysis) .

- Inter-laboratory validation : Compare results across independent labs using standardized protocols to isolate methodological variability .

Q. How can researchers design SAR studies to explore bioactivity in derivatives of this compound?

- Methodological Answer :

- Functional group modifications : Introduce substituents at the pyridine ring (e.g., halogens, methyl groups) or modify the prop-2-enoic acid moiety (e.g., esterification, amidation) .

- Bioassays : Test derivatives in enzyme inhibition assays (e.g., kinases) or cellular models (e.g., cancer cell lines). Prioritize analogs with enhanced logP values for membrane permeability .

- Data analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett constants) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.